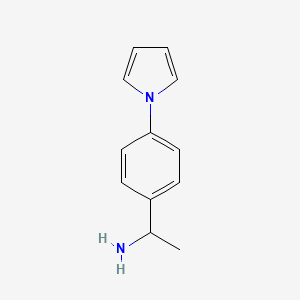

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamin

Übersicht

Beschreibung

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl ring substituted with a pyrrole group at the para position and an ethanamine group

Wissenschaftliche Forschungsanwendungen

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

Target of Action

Pyrrole derivatives have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

Pyrrole derivatives have been reported to exhibit cytotoxic activities through various mechanisms, such as inhibition of dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, or acting as an adenosine receptor antagonist .

Biochemical Pathways

Pyrrole derivatives have been associated with a variety of biological activities, including antibacterial activity and antiproliferative activity in hl60 cells .

Pharmacokinetics

The compound has a molecular weight of 18625, a boiling point of 3067±250 ℃ at 760 mmHg, and a density of 11±01 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Pyrrole derivatives have been reported to exhibit various biological activities, including antibacterial and antiproliferative effects .

Biochemische Analyse

Biochemical Properties

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can inhibit or activate these enzymes, leading to various biochemical effects. The compound’s interaction with these enzymes suggests its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Cellular Effects

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the Ras farnesyltransferase enzyme, which is involved in the Ras signaling pathway . This inhibition can lead to the regression of tumors in animal models. Additionally, the compound has shown antiproliferative activity in HL60 cells, a type of human leukemia cell line .

Molecular Mechanism

The molecular mechanism of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine involves its binding interactions with various biomolecules. It binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, leading to their inhibition . This inhibition disrupts the normal cellular processes, resulting in the suppression of cell growth and proliferation. Furthermore, the compound can induce changes in gene expression, which can contribute to its anticancer effects .

Dosage Effects in Animal Models

The effects of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as tumor regression and inhibition of cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be synthesized through several methods. One common approach involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

Formation of 4-Bromoaniline: Aniline is brominated to form 4-bromoaniline using bromine in the presence of a catalyst.

Pyrrole Formation: 4-Bromoaniline is reacted with pyrrole in the presence of a base such as potassium carbonate to form 1-(4-(1H-Pyrrol-1-yl)phenyl)amine.

Alkylation: The final step involves the alkylation of 1-(4-(1H-Pyrrol-1-yl)phenyl)amine with ethyl bromide to form 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine.

Industrial Production Methods

Industrial production of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole group.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products Formed

Oxidation: Quinones, N-oxides, and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, alkylated, and acylated derivatives.

Coupling Reactions: Biaryl compounds and other coupled products.

Vergleich Mit ähnlichen Verbindungen

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be compared with other similar compounds, such as:

1-(4-(1H-Pyrrol-1-yl)phenyl)methanamine: This compound has a methanamine group instead of an ethanamine group, which may affect its reactivity and biological activity.

1-(4-(1H-Indol-1-yl)phenyl)ethanamine: The indole group in this compound provides different electronic properties and potential biological activities.

1-(4-(1H-Pyrrol-1-yl)phenyl)propanamine: The propanamine group introduces additional carbon atoms, potentially altering the compound’s physical and chemical properties.

Eigenschaften

IUPAC Name |

1-(4-pyrrol-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXFODTRVVPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252463 | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-08-6 | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.